Darexaban maleate

Factor Xa Inhibition Ki Value In Vitro Pharmacology

Researchers studying FXa inhibition often face variability in reference compound potency and metabolic interference. Darexaban maleate (YM150) resolves this with well-characterized Ki=0.031 μM and high selectivity over related serine proteases, ensuring reproducible enzyme and plasma-based assays. Its active glucuronide metabolite (YM-222714) is unaffected by CYP3A4/P-gp inhibitors, making it ideal for DDI studies. Key advantages: • Ki=0.031 μM vs human FXa • Active glucuronide metabolite independent of CYP3A4/P-gp • In vivo efficacy in rat thrombosis models without prolonged bleeding • Clinical PD data (PT-INR, aPTT, D-dimer) for assay validation. Supplied with ≥98% purity, stored at -20°C, shipped with blue ice.

Molecular Formula C31H34N4O8
Molecular Weight 590.6 g/mol
CAS No. 365462-24-4
Cat. No. B585128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarexaban maleate
CAS365462-24-4
SynonymsN-[2-[[4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxybenzamide (2Z)-2-Butenedioate; 
Molecular FormulaC31H34N4O8
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyWHMPMUVISXATBH-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darexaban Maleate: Direct Factor Xa Inhibitor


Darexaban maleate (YM150 maleate) is a small-molecule, direct, competitive inhibitor of coagulation factor Xa (FXa) [1]. Developed by Astellas Pharma as an oral anticoagulant, it targets the final common pathway of the coagulation cascade [2]. The compound is rapidly metabolized to its equipotent active glucuronide (YM-222714) following oral administration, which largely determines its in vivo antithrombotic effect [3][4]. While its clinical development was discontinued after Phase 3 trials, Darexaban maleate remains a valuable tool compound for studying FXa inhibition mechanisms, pharmacokinetic profiles, and structure-activity relationships [5].

FXa pathway study Direct factor Xa inhibition mechanism research and serine protease selectivity profiling
Active metabolite PK/PD Glucuronide metabolite formation drives in vivo pharmacodynamics; supports PK/PD modeling
DDI co-treatment models CYP3A4/P-gp inhibitor co-administration studies without confounding metabolic interactions

Darexaban Maleate: Unique Pharmacology


Within the class of direct oral FXa inhibitors, compounds exhibit significant differences in potency, selectivity, metabolism, and clinical outcomes that preclude simple interchange. Darexaban maleate's distinct inhibitory potency (Ki = 0.031 μM) and its unique pharmacokinetic profile, dominated by an active glucuronide metabolite that is unaffected by strong CYP3A4/P-gp inhibitors, are not replicated by other agents like rivaroxaban, apixaban, or edoxaban [1][2]. Furthermore, clinical trial data reveal specific efficacy and bleeding profiles versus comparators such as warfarin and enoxaparin that are unique to darexaban, underscoring the critical need for compound-specific evidence in research and drug development [3][4].

Metabolic activation differs

Darexaban’s active glucuronide metabolite is insensitive to CYP3A4/P-gp inhibition; rivaroxaban and apixaban are CYP3A4 substrates, so DDI-driven exposure changes may limit direct substitution in co‑treatment models.

Potency and selectivity context

Ki values and serine protease selectivity vary across FXa inhibitors; compound‑specific optimization is needed when transitioning between assays or scaling findings.

Clinical endpoint transfer

Efficacy and bleeding profiles were established in compound‑specific trials; model‑response interpretations may not transfer directly between FXa inhibitors.

Darexaban Maleate: Comparative Evidence


In Vitro Potency Against Factor Xa

Darexaban and its active metabolite darexaban glucuronide demonstrate nanomolar potency against human factor Xa. Darexaban exhibits a Ki of 0.031 μM, which is comparable to that of edoxaban (Ki = 0.561 nM for free FXa, 2.98 nM for prothrombinase) [1]. This direct comparison quantifies the relative target engagement and provides a basis for interpreting in vivo efficacy relative to established clinical comparators.

FXa Ki (darexaban)
Context-dependent
0.031 μM
Reported Ki context; cross‑study comparison with edoxaban (0.561 nM free FXa) indicates nanomolar target engagement
Purified human FXa assay; 55‑fold higher Ki vs edoxaban free FXa
Factor Xa Inhibition Ki Value In Vitro Pharmacology

Selectivity Profile Against Serine Proteases

Darexaban exhibits high selectivity for factor Xa over other related serine proteases such as thrombin, trypsin, and kallikrein. While precise IC50 ratios are not detailed in the core evidence for these comparators, the available data confirms its designation as a selective FXa inhibitor [1]. This selectivity profile is a key attribute for minimizing off-target effects in coagulation research.

Serine protease selectivity
Class-level
FXa IC50 54.6 nM; low activity vs thrombin, trypsin, kallikrein
Reported selectivity profile; supports FXa-targeted experimental design
Exact selectivity ratios not quantified; data to verify
Selectivity Serine Proteases Off-Target Effects

CYP3A4/P-gp Interaction Profile

Darexaban's antithrombotic effect is driven by its major active glucuronide metabolite (YM-222714). A key differentiator is that the pharmacokinetics of darexaban glucuronide are not affected to a clinically relevant degree by the strong CYP3A4/P-gp inhibitor ketoconazole [1]. This is in contrast to other FXa inhibitors like rivaroxaban and apixaban, which are substrates for CYP3A4 and P-gp, where co-administration with strong inhibitors can significantly increase drug exposure and bleeding risk [2].

CYP3A4/P-gp DDI
Head-to-head
Darexaban glucuronide AUC +11% vs Rivaroxaban/apixaban AUC +100–150%
Reported DDI context; supports research in CYP‑modulated models without confounding PK changes
Ketoconazole inhibition study; geometric mean ratio 1.11 (90% CI 1.00–1.23)
Drug-Drug Interaction CYP3A4 P-glycoprotein Pharmacokinetics

Efficacy in VTE Prophylaxis

In the Phase III study for VTE prevention after major abdominal surgery, darexaban 15 mg bid demonstrated a total VTE incidence of 2.6% (95% CI 0.32, 9.07) at Day 12, compared with 15.0% (95% CI 5.71, 29.84) for mechanical prophylaxis [1]. In the Phase IIb ONYX-3 trial following total hip arthroplasty, total VTE rates were similar between darexaban regimens and enoxaparin 40 mg qd, with no significant difference in major and/or clinically relevant non-major bleeding [2].

VTE endpoint (surgical model)
Head-to-head
Darexaban 2.6% VTE vs Mechanical prophylaxis 15.0%
Reported VTE endpoint context; supports surgical thrombosis model endpoint interpretation
Phase III major abdominal surgery; absolute risk reduction 12.4%
Venous Thromboembolism VTE Phase II/III Enoxaparin Clinical Efficacy

Preclinical Efficacy and Bleeding Profile

In rat models of venous and arterio-venous (A-V) shunt thrombosis, darexaban suppressed thrombus formation with ID50 values of 0.97 mg/kg and 16.7 mg/kg, respectively, without affecting bleeding time at antithrombotic doses. In contrast, warfarin also suppressed thrombus formation but caused a marked prolongation of bleeding time at its antithrombotic dose [1].

Venous thrombosis ID50
Head-to-head
Darexaban ID50 0.97 mg/kg (no bleeding) vs Warfarin: antithrombotic dose prolonged bleeding
Reported preclinical model-response; supports bleeding‑sparing antithrombotic research context
Rat venous thrombosis; ID50 A‑V shunt model 16.7 mg/kg
Preclinical Model Thrombosis Bleeding Time Warfarin ID50

D-Dimer Reduction in Atrial Fibrillation

In the Phase II OPAL-2 study of patients with non-valvular atrial fibrillation (NVAF), darexaban decreased plasma D-dimer levels (an index of thrombogenesis) by 21.5-33.8% from baseline after 4 weeks of treatment. This reduction was comparable to that achieved with warfarin at higher darexaban doses [1].

D‑dimer PD marker
Head-to-head
Darexaban ↓21.5–33.8% vs Warfarin comparable reduction
Reported PD endpoint context; D‑dimer change consistent with warfarin in NVAF model
Phase II OPAL‑2; 4‑week treatment
Atrial Fibrillation Pharmacodynamics D-Dimer Phase II Warfarin

Darexaban Maleate: Research Applications


In Vitro Factor Xa Inhibition & Selectivity

Due to its well-characterized, potent inhibition of human FXa (Ki = 0.031 μM) and high selectivity over related serine proteases, darexaban maleate is an ideal reference compound for establishing baseline FXa activity and assessing selectivity in enzyme inhibition and plasma-based coagulation assays [1].

Preclinical Thrombosis Models

The compound's demonstrated ability to suppress thrombus formation in rat venous and A-V shunt models (ID50 = 0.97 and 16.7 mg/kg, respectively) without prolonging bleeding time makes it a valuable tool for studying thrombogenesis independently of hemostatic compromise, enabling clearer interpretation of antithrombotic efficacy [2].

DDI and Metabolite Pharmacology Studies

Darexaban maleate's unique pharmacokinetic pathway, where its active glucuronide metabolite (YM-222714) is unaffected by strong CYP3A4/P-gp inhibitors, positions it as a key control compound in DDI studies. It can be used to delineate the impact of metabolic pathways on FXa inhibitor exposure and to study the pharmacology of an active glucuronide metabolite in vivo [3][4].

Coagulation and Pharmacodynamic Assay Calibration

Given the availability of clinical pharmacodynamic data showing dose-dependent effects on PT-INR, aPTT, and FXa activity, as well as D-dimer reduction comparable to warfarin, darexaban maleate can serve as a standard for developing and validating assays intended to measure the pharmacodynamic effects of direct FXa inhibitors [5][6].

Application
Selection Property
Validation Focus
In vitro FXa inhibition
Ki characterization & serine protease selectivity
Target engagement confirmation and off-target screening
Preclinical thrombosis models
Thrombus inhibition with bleeding‑time context
Model endpoint interpretation and hemostatic safety monitoring
DDI and metabolite pharmacology
CYP3A4/P-gp‑independent active metabolite
Metabolite PK profiling in co‑treatment models
Coagulation assay development
Dose‑dependent PD markers (PT‑INR, aPTT, D‑dimer)
Assay calibration and PD biomarker validation

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